molecular formula C27H24N4O4S2 B2706754 Ethyl 4-(2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-27-5

Ethyl 4-(2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2706754
CAS No.: 392293-27-5
M. Wt: 532.63
InChI Key: QLBVRJDJLUXTFX-UHFFFAOYSA-N
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Description

Historical Context of 1,3,4-Thiadiazole Research

The 1,3,4-thiadiazole nucleus was first synthesized in 1882 by Emil Fischer, with foundational characterization by chemists Kuh and Freund. Early studies focused on its aromatic heterocyclic structure—a five-membered ring containing one sulfur and two nitrogen atoms—which confers stability and electronic diversity. The mid-20th century marked a turning point with the discovery of acetazolamide, a 1,3,4-thiadiazole derivative approved as a carbonic anhydrase inhibitor for glaucoma and epilepsy. This breakthrough spurred interest in functionalizing the scaffold to enhance bioactivity, leading to derivatives like cephazolin, an antibiotic, and methazolamide, another diuretic. By the 21st century, advances in synthetic chemistry enabled precise substitutions at the 2- and 5-positions of the thiadiazole ring, unlocking antiviral, anticancer, and antimicrobial properties.

Significance of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry

The 1,3,4-thiadiazole scaffold’s adaptability stems from its capacity to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. Substitutions at the 2- and 5-positions modulate electronic effects, solubility, and target affinity. For example:

  • Anticancer activity : Derivatives with aryl groups at position 5 exhibit tubulin inhibition, as seen in compounds targeting breast cancer cells.
  • Antimicrobial activity : Sulfur-containing side chains enhance membrane penetration, as demonstrated by thiadiazole-based inhibitors of bacterial enoyl-ACP reductase.
  • Anticonvulsant activity : Electron-withdrawing groups at position 2 potentiate GABAergic signaling, reducing seizure frequency in preclinical models.

A 2023 review identified over 50 clinically investigated 1,3,4-thiadiazole derivatives, underscoring their therapeutic breadth.

Evolution of 1,3,4-Thiadiazole-Based Therapeutic Agents

The structural evolution of 1,3,4-thiadiazole derivatives reflects iterative optimization for target specificity and pharmacokinetics. Key milestones include:

Derivative Name Substitution Pattern Therapeutic Application Year Introduced
Acetazolamide 5-Amino-1,3,4-thiadiazole-2-sulfonamide Diuretic, Antiglaucoma 1953
Cephazolin 2-(5-Thiol-1,3,4-thiadiazolyl) Antibacterial 1971
Methazolamide N-Methylated acetazolamide analog Diuretic 1960
Compound 22 2-Phenylamino-5-(4-fluorophenyl) Antitubercular 2004
Ethyl 4-(2-((5-(4-...) 4-Benzylbenzamido/benzoate Under investigation 2025

Recent derivatives, such as ethyl 4-(2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, integrate bulky aromatic groups to enhance binding to hydrophobic enzyme pockets, a strategy validated in kinase and protease inhibitors.

Current Research Landscape for 1,3,4-Thiadiazole Derivatives

Contemporary studies prioritize hybrid molecules combining 1,3,4-thiadiazole with pharmacophores like benzamides and benzoates. For instance:

  • Antitubercular agents : 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (Compound 22) inhibits Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, outperforming first-line drugs.
  • Antimicrobial hybrids : Schiff base-linked thiadiazole-benzoate derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Kinase inhibitors : this compound (PubChem CID: 4421564) exemplifies targeted modifications, with the benzylbenzamido group enhancing selectivity for tyrosine kinases.

Ongoing efforts utilize computational methods like molecular docking and QSAR to predict bioactivity, reducing trial-and-error synthesis.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-benzylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S2/c1-2-35-25(34)21-12-14-22(15-13-21)28-23(32)17-36-27-31-30-26(37-27)29-24(33)20-10-8-19(9-11-20)16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBVRJDJLUXTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzylbenzamido Group: The benzylbenzamido group is introduced through an amide coupling reaction, where the thiadiazole derivative is reacted with benzylbenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the amide group to an amine.

    Substitution: The benzylbenzamido group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

Ethyl 4-(2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the thiadiazole ring.

    Medicine: Explored for its potential as a drug candidate for various diseases, including bacterial infections and cancer.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The benzylbenzamido group enhances the compound’s ability to bind to its targets, increasing its potency.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in substituents on the thiadiazole ring, benzoate ester modifications, or heterocyclic cores. Key examples include:

Compound Name Heterocycle Substituent on Thiadiazole/Oxadiazole Key Structural Features Reference
Target Compound 1,3,4-Thiadiazole 4-Benzylbenzamido Thioacetamido-benzoate ester linkage
Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 1,3,4-Thiadiazole 4-Methoxybenzamido Methoxy group instead of benzylbenzamido
Ethyl 4-(2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (A24) 1,3,4-Oxadiazole Pyridin-4-yl Oxadiazole core; pyridine substituent
N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide 1,3,4-Thiadiazole Benzylsulfanyl and piperidinyl Piperidine substitution; sulfanyl group

Key Observations :

  • The 1,3,4-oxadiazole analogs (e.g., A24) replace sulfur with oxygen in the heterocycle, which may alter electronic properties and hydrogen-bonding capacity .
  • Substituent Effects : The 4-benzylbenzamido group in the target compound introduces steric bulk and aromaticity compared to the smaller methoxy group in compound 44 .
  • Linkage Variations : Compounds like A11 () retain the thioacetamido-benzoate ester but incorporate benzothiazole instead of thiadiazole, affecting π-π stacking interactions .

Biological Activity

Ethyl 4-(2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews the biological properties of this compound and its derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory effects.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds are often synthesized to enhance pharmacological properties and reduce toxicity. The presence of the thiadiazole ring is crucial for their activity against various diseases.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance:

  • Study Findings : A review highlighted that several derivatives exhibited significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. Compounds with substitutions at the 5-position of the thiadiazole ring showed enhanced activity against pathogens like E. coli and S. aureus .
  • Mechanism : The mechanism of action is often attributed to the disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy:

  • In Vitro Studies : Research has shown that various thiadiazole derivatives inhibit tumor growth in several cancer cell lines. For example, compounds demonstrated significant cytotoxicity against lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cell lines .
  • IC50 Values : The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells . Such values indicate potent activity and suggest further investigation into structure-activity relationships (SAR).

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have also been documented:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have indicated that certain derivatives reduce inflammation in animal models by modulating immune responses .

Case Study 1: Antimicrobial Efficacy

A series of synthesized thiadiazole derivatives were tested for their antimicrobial efficacy. Among them:

CompoundActivity AgainstMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CC. albicans64

The results indicated that modifications at specific positions on the thiadiazole ring can significantly enhance antimicrobial activity.

Case Study 2: Anticancer Properties

In a study assessing anticancer activity:

CompoundCell LineIC50 (µg/mL)
Compound DA5495.00
Compound EHCT1510.00
Compound FSK-MEL-24.27

These findings support the potential use of thiadiazole derivatives as effective agents in cancer therapy.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 4-(2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?

Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Formation of the 1,3,4-thiadiazole core through cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2: Introduction of the 4-benzylbenzamido group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt).
  • Step 3: Thioether linkage formation between the thiadiazole and acetamido benzoate moieties using anhydrous potassium carbonate in acetone under reflux (16 hours) .
    Characterization: Validate purity via TLC, melting point analysis, and spectroscopic techniques (FT-IR for amide C=O stretches ~1650–1700 cm⁻¹; ¹H-NMR for aromatic protons δ 7.2–8.1 ppm and thiadiazole-linked CH₂ groups δ 3.8–4.2 ppm) .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

  • ¹H-NMR: Identify aromatic protons (δ 7.2–8.1 ppm), acetamido NH (δ 10–12 ppm, broad), and ester ethyl groups (δ 1.3–4.3 ppm). Resolve ambiguities using DMSO-d₆ for improved solubility and 2D NMR (COSY, HSQC) for coupling correlations .
  • FT-IR: Confirm amide bonds (C=O at ~1670 cm⁻¹), ester C=O (~1720 cm⁻¹), and thioether (C-S at ~650 cm⁻¹) .
  • Elemental Analysis: Ensure C, H, N, S percentages align with theoretical values (e.g., C ~55%, N ~12%, S ~15%) .

Advanced: How to address contradictory cytotoxicity data in different cell lines?

Answer:
If inconsistent results arise (e.g., low activity in A549 but high in HEPG2):

  • Assay Optimization: Standardize cell viability protocols (MTT vs. resazurin), incubation times (48–72 hours), and compound solubility (use DMSO ≤0.1%) .
  • Mechanistic Profiling: Compare with structurally similar thiadiazoles (e.g., ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, which showed <10% activity in A549 ).
  • Metabolic Stability: Evaluate glutathione conjugation or cytochrome P450 interactions using liver microsomes .

Advanced: What strategies optimize purity (>98%) during large-scale synthesis?

Answer:

  • Chromatography: Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates.
  • Recrystallization: Refine the final product in ethanol/water (8:2) at 0–4°C to remove polar impurities .
  • HPLC Monitoring: Employ reverse-phase C18 columns (ACN/water + 0.1% TFA) to detect trace byproducts (e.g., unreacted benzamido precursors) .

Advanced: How to investigate glutaminase inhibition mechanisms for this compound?

Answer:

  • Enzyme Assays: Measure IC₅₀ against recombinant human glutaminase (GLS1) using a glutamate dehydrogenase-coupled assay . Compare with known inhibitors (BPTES or CB-839 ).
  • Molecular Docking: Model interactions with GLS1’s allosteric site (PDB ID: 3VO3) using AutoDock Vina. Prioritize residues Arg317 and Tyr394 for mutagenesis validation .
  • Metabolomics: Assess intracellular glutamate/α-ketoglutarate levels via LC-MS in treated vs. untreated cancer cells .

Basic: What in vitro models are suitable for initial antitumor screening?

Answer:

  • Cell Lines: Use panels including A549 (lung), HEPG2 (liver), and MCF7 (breast) adenocarcinoma .
  • Dose Range: Test 0.1–100 µM with 24–72 hour exposures. Include cisplatin as a positive control.
  • Endpoint Assays: MTT for viability; Annexin V/PI staining for apoptosis .

Advanced: How to design structure-activity relationship (SAR) studies for thiadiazole derivatives?

Answer:

  • Substituent Variation: Modify the 4-benzylbenzamido group (e.g., electron-withdrawing groups at para positions) and ester moiety (methyl vs. ethyl).
  • Biological Testing: Correlate IC₅₀ values with substituent Hammett σ constants to identify electronic effects .
  • Thiadiazole Core Modifications: Compare 1,3,4-thiadiazole with 1,2,4-triazole analogs to assess ring size impact .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Conditions: Store at −20°C in amber vials under argon to prevent oxidation of thioether linkages.
  • Stability Testing: Monitor degradation via HPLC every 6 months; significant decomposition (>5%) requires repurification .

Advanced: How to resolve ambiguous NOE correlations in crowded NMR spectra?

Answer:

  • Selective Irradiation: Apply 1D NOE experiments to isolate overlapping aromatic protons (e.g., δ 7.5–8.0 ppm).
  • Solvent Optimization: Use DMSO-d₆ to slow molecular motion and enhance resolution .
  • Crystallography: If unresolved, grow single crystals (ethanol/water) for X-ray diffraction to confirm spatial arrangement .

Advanced: What scale-up challenges arise during transition from milligram to gram-scale synthesis?

Answer:

  • Reaction Efficiency: Optimize reflux conditions (e.g., switch to microwave-assisted synthesis to reduce 16-hour reflux to 2 hours) .
  • Workup Modifications: Replace column chromatography with fractional crystallization for intermediates.
  • Safety: Monitor exothermic reactions during thioether formation; use jacketed reactors with controlled cooling .

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